![molecular formula C13H14N4 B2975726 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile CAS No. 1825687-58-8](/img/structure/B2975726.png)
5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with certain biological targets, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile involves its interaction with the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is found in the brain and is involved in the regulation of dopamine release. By binding to this receptor, 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile can modulate dopamine release, which is thought to be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile are still being investigated. However, studies have shown that this compound can increase dopamine release in the brain, which is thought to be beneficial in the treatment of Parkinson's disease. Additionally, 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile has been found to have antioxidant properties, which may also be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile. One area of focus is the development of new drugs based on this compound for the treatment of Parkinson's disease and other neurodegenerative diseases. Additionally, researchers are investigating the potential use of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile in other areas of medicine, such as cancer therapy. Finally, there is ongoing research aimed at improving the synthesis method for this compound to increase yield and purity.
Synthesemethoden
The synthesis of 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2,3-dichloropyrazine, which is reacted with cyclopentylacetylene in the presence of a palladium catalyst to form 2-cyclopentyl-3-(prop-2-yn-1-yl)pyrazine. This intermediate is then reacted with potassium cyanide to yield 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile has been found to have potential applications in the field of medicinal chemistry. This compound has been shown to interact with certain biological targets, such as the adenosine A2A receptor, making it a promising candidate for the development of new drugs. In particular, 5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile has been investigated for its potential use in the treatment of Parkinson's disease, as the adenosine A2A receptor is known to play a role in the pathophysiology of this condition.
Eigenschaften
IUPAC Name |
5-[cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-7-17(12-5-3-4-6-12)13-10-15-11(8-14)9-16-13/h1,9-10,12H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQHIJXIIPRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCC1)C2=NC=C(N=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.